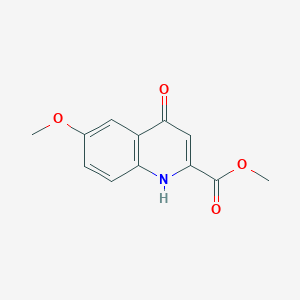

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methoxy-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(14)6-10(13-9)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMHMHBQWSJHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409452 | |

| Record name | methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82633-20-3 | |

| Record name | methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves:

- Formation of substituted 2-aminobenzoic acid methyl esters or related intermediates.

- Cyclization to form the 4-oxo-1,4-dihydroquinoline core.

- Introduction of the methoxy substituent at the 6-position.

- Esterification to yield the methyl carboxylate.

The key step is the cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters under specific conditions to form the quinoline ring system.

Cyclization Reaction Conditions

2.1. Thionyl Chloride and Titanium Tetrachloride Mediated Cyclization

- The cyclization is often initiated by treating the 2-aminobenzoic acid methyl ester derivatives with thionyl chloride in 1,2-dichlorobenzene at elevated temperatures (~70 °C).

- After evaporation of excess thionyl chloride, titanium tetrachloride is added to promote ring closure at around 90 °C.

- This method efficiently converts the precursors to the 4-oxo-1,4-dihydroquinoline core with yields around 65%.

2.2. Microwave-Assisted One-Pot Synthesis

- A greener, more efficient method involves microwave-assisted heating in a one-pot, two-step process.

- The first step is an aza-Michael addition between an aniline derivative and diethyl acetylenedicarboxylate (DEAD), forming an enamine intermediate.

- The second step is thermal ring closure via elimination of ethanol at higher temperatures (around 180 °C).

- This method avoids intermediate isolation and reduces solvent consumption, offering environmentally friendly advantages.

- Optimal conditions include 120 °C for the aza-Michael addition and 180 °C for ring closure in solvents such as 1,2-dichlorobenzene or green solvent substitutes like gamma-valerolactone (GVL) or diethyl carbonate (DEC).

Esterification and Final Product Isolation

- The carboxylate methyl ester is typically formed by esterification of the corresponding carboxylic acid precursor or by using methyl esters of 2-aminobenzoic acid as starting materials.

- Purification is achieved by crystallization or column chromatography using solvent systems such as hexane/ethyl acetate mixtures.

- Yields vary depending on the method but generally range from moderate to good (20–80%) depending on scale and specific conditions.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The cyclization step is crucial and can be performed without isolating reactive intermediates, improving efficiency.

- Microwave-assisted synthesis offers a significant reduction in reaction time and solvent use, with comparable yields to conventional methods.

- The choice of solvent influences the reaction kinetics and product yield; green solvents like GVL and DEC have been shown to provide good yields while reducing environmental impact.

- The methoxy group at the 6-position is stable under the reaction conditions, allowing for direct synthesis from methoxy-substituted anilines.

- Purification steps often involve crystallization from diethyl ether or ethyl acetate and column chromatography using hexane/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes and receptors involved in biological processes, leading to its potential therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Position of Ester Groups

- Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 82633-20-3): The methyl ester at position 2 and methoxy at position 6 confer moderate lipophilicity (logP ~1.8 estimated), favoring membrane permeability .

- This structural variation may alter binding affinity in biological targets .

Halogen vs. Methoxy Substitutions

- Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 7545-52-0): Replacing methoxy with chloro enhances electron-withdrawing effects, lowering the pKa of the quinoline ring and increasing reactivity in nucleophilic substitutions. This compound exhibits enhanced antimicrobial activity compared to the methoxy analog .

- Methyl 6-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylate: The iodo substituent in this derivative (similar to a compound in ) significantly improves anti-inflammatory activity (71% edema inhibition in carrageenan-induced models), likely due to increased van der Waals interactions with hydrophobic enzyme pockets .

Physicochemical Properties

| Property | Methyl 6-Methoxy-2-carboxylate | Ethyl 6-Methoxy-3-carboxylate | Methyl 6-Chloro-2-carboxylate |

|---|---|---|---|

| Molecular Weight | 247.27 g/mol | 261.28 g/mol | 237.64 g/mol |

| Melting Point | 180–182°C | 165–167°C | 195–197°C |

| logP (Predicted) | 1.8 | 2.3 | 2.1 |

| Aqueous Solubility (mg/mL) | 0.15 | 0.09 | 0.03 |

Key Research Findings

- Crystallography: this compound forms hydrogen-bonded dimers in the solid state, as revealed by Mercury CSD analysis (). This packing behavior contrasts with ethyl analogs, where bulky ester groups disrupt intermolecular interactions .

- Stability: Methyl esters are more prone to hydrolysis under basic conditions compared to ethyl esters. For example, ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate remained intact in refluxing 1,4-dioxane, while methyl analogs hydrolyzed to carboxylic acids .

Biological Activity

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H11NO4

- Molecular Weight : 233.22 g/mol

- InChI Code :

InChI=1S/C12H11NO4/c1-16-11-6-7-9(13-4-3-10(7)14)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14)

The compound features a methoxy group at the 6-position and a carboxylate ester at the 2-position, which contribute to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits significant anticancer and antimicrobial properties:

-

Anticancer Activity :

- The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism positions it as a potential candidate for cancer therapy.

- In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast adenocarcinoma (MCF7) and lung carcinoma (H460) cells .

- Antimicrobial Properties :

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biological processes, leading to therapeutic effects.

- Receptor Modulation : It may modulate receptor activity that is significant in disease pathways.

Synthesis Methods

Several synthesis methods have been developed for this compound:

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on MCF7 and H460 cell lines. The findings indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Mycobacterium tuberculosis. The compound exhibited notable minimum inhibitory concentrations (MICs), demonstrating potential as a lead compound in tuberculosis treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate | C11H8BrNO3 | Contains a bromine atom that may enhance reactivity. |

| Methyl 7-methoxyquinoline | C10H9NO | Primarily studied for antimicrobial properties. |

| Methyl 7-methoxyquinoline | C10H9NO | Similar structure but different methoxy positioning; studied for varying activities. |

This compound is distinguished by its specific functional groups that confer unique biological activities not found in many analogs.

Q & A

Q. What are the optimal synthetic routes for Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted aniline derivatives with β-keto esters. A common approach involves:

- Starting Materials : 3-Methoxyaniline or halogenated analogs (e.g., 3-bromoaniline) reacted with dimethyl oxalate under basic conditions (e.g., sodium methoxide in methanol) .

- Reaction Conditions : Reflux for 4–6 hours, followed by neutralization with saturated NH₄Cl and extraction with ethyl acetate .

- Purification : Flash column chromatography (e.g., CH₂Cl₂/MeOH gradient) and crystallization from dichloromethane (DCM) to isolate isomers or improve purity .

- Yield Optimization : Adjusting stoichiometry of dimethyl oxalate and base can enhance yields (e.g., 76–92% reported for analogs) .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.95–3.97 ppm in ¹H NMR; δ ~54 ppm in ¹³C NMR) and the dihydroquinoline ring protons (e.g., δ 6.54–6.65 ppm for H-3). Aromatic protons appear as doublets or multiplets (δ 7.3–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validates C, H, N, and O composition within 0.4% deviation.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?

Methodological Answer:

Q. What methodologies analyze hydrogen bonding networks in its crystal structure?

Methodological Answer:

Q. How to address low solubility during NMR or crystallization?

Methodological Answer:

- Solvent Screening : Use deuterated DMSO with heating (60–80°C) for NMR. For crystallization, test mixed solvents (e.g., DCM/hexane) .

- Derivatization : Introduce solubilizing groups (e.g., hydroxyls, amines) at non-critical positions while retaining core functionality .

- Surfactant-Assisted Methods : Employ micellar solutions (e.g., CTAB) for NMR or dynamic light scattering (DLS) to monitor aggregation .

Q. What computational approaches predict its bioactivity or reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., C-2 carboxylate group) .

- Molecular Docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina. Validate with MD simulations (GROMACS) .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro) with antibacterial activity using partial least squares (PLS) regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.